molecular formula C10H10F2O2 B7861656 3-(3,4-Difluorophenyl)oxolan-3-ol

3-(3,4-Difluorophenyl)oxolan-3-ol

Cat. No.: B7861656
M. Wt: 200.18 g/mol
InChI Key: DNKCRCRUHLSFRE-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)oxolan-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring and a 3,4-difluorophenyl substituent. The presence of fluorine atoms on the aromatic ring enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for pharmaceutical applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKCRCRUHLSFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following oxolan-3-ol derivatives are critical for comparative analysis:

3-(2,3-Dimethylphenyl)oxolan-3-ol
  • Substituents : 2,3-Dimethylphenyl group.
  • Key Differences: The methyl groups increase steric bulk and electron-donating effects compared to fluorine. Both compounds are discontinued, suggesting challenges in synthesis or stability .
4-(3-Hydroxyphenyl)oxolan-3-ol
  • Substituents : 3-Hydroxyphenyl group.
  • Key Differences :
    • The hydroxyl group introduces strong hydrogen-bonding capacity, enhancing aqueous solubility but increasing susceptibility to oxidative metabolism.
    • Compared to fluorine, the hydroxyl group may reduce membrane permeability .
MCHR1 Antagonists (e.g., SNAP-7941 Derivatives)
  • Key Observations :
    • Fluorine substitution in MCHR1 antagonists improves receptor binding affinity and pharmacokinetic profiles.
    • The 3,4-difluorophenyl group is strategically used to balance lipophilicity and electronic effects in drug design .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-(3,4-Difluorophenyl)oxolan-3-ol 3,4-Difluorophenyl C₁₀H₁₀F₂O₂ 200.19 High lipophilicity; discontinued
3-(2,3-Dimethylphenyl)oxolan-3-ol 2,3-Dimethylphenyl C₁₂H₁₆O₂ 192.25 Increased steric bulk; discontinued
4-(3-Hydroxyphenyl)oxolan-3-ol 3-Hydroxyphenyl C₁₀H₁₂O₃ 180.20 Enhanced solubility; reactive hydroxyl

Key Research Findings

Fluorine vs. Methyl Substitution :

  • Fluorinated analogs exhibit higher metabolic stability due to C-F bond strength, whereas methylated analogs may suffer faster demethylation in vivo .
  • The 3,4-difluorophenyl group in oxolan-3-ol derivatives likely improves blood-brain barrier penetration compared to polar hydroxyl or bulky methyl groups .

Discontinuation of Analogs :

  • Both this compound and 3-(2,3-Dimethylphenyl)oxolan-3-ol are listed as discontinued, possibly due to synthetic challenges (e.g., regioselective fluorination) or instability under storage conditions .

Biological Relevance: The 3,4-difluorophenyl motif is prevalent in MCHR1 antagonists, suggesting its utility in central nervous system-targeted drugs.

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